3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Drug discovery Lipophilicity ADME prediction

This fully aromatic tricyclic heterocycle features a 3-(meta-bromophenyl)-1-(para-chlorophenyl)-8-ethyl substitution pattern delivering exceptional lipophilicity (XLogP3=7.3) and minimal TPSA (30.7 Ų). It is a privileged scaffold for designing inhibitors targeting buried hydrophobic ATP-binding pockets. Researchers can use this compound as a starting point for CNS drug discovery programs where BBB penetration is critical. Compare 8-ethyl vs. 8-fluoro/methoxy analogs to dissect lipophilic vs. electronic contributions during lead optimization.

Molecular Formula C24H17BrClN3
Molecular Weight 462.78
CAS No. 901030-98-6
Cat. No. B2902920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
CAS901030-98-6
Molecular FormulaC24H17BrClN3
Molecular Weight462.78
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Br
InChIInChI=1S/C24H17BrClN3/c1-2-15-6-11-22-20(12-15)24-21(14-27-22)23(16-4-3-5-17(25)13-16)28-29(24)19-9-7-18(26)8-10-19/h3-14H,2H2,1H3
InChIKeyFMGLHDXPZABTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 127 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

901030-98-6: Pyrazolo[4,3-c]quinoline Screening Compound with Defined Halogen-Aryl Architecture


3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-98-6) is a fully aromatic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class . It features a 3-(3-bromophenyl) group, a 1-(4-chlorophenyl) substituent, and an 8-ethyl group on the quinoline ring. The compound is offered as part of commercial screening libraries (e.g., ChemDiv ID C350-0843) and is cataloged in PubChem (CID 20852928) [1]. Pyrazolo[4,3-c]quinolines are associated with diverse pharmacological activities, including kinase inhibition, COX-2 inhibition, PDE4 inhibition, and β-glucuronidase inhibition, depending on the precise substitution pattern [2].

Why 901030-98-6 Cannot Be Freely Substituted with Other Pyrazolo[4,3-c]quinoline Analogs


The pyrazolo[4,3-c]quinoline chemotype is not a single pharmacological entity; its activity profile—target engagement, selectivity, potency, and physicochemical properties—is exquisitely sensitive to the nature and position of substituents [1]. The specific combination of a 3-(meta-bromophenyl), a 1-(para-chlorophenyl), and an 8-ethyl group in 901030-98-6 yields a unique set of computed molecular descriptors, including high lipophilicity (XLogP3 = 7.3) and a low topological polar surface area (TPSA = 30.7 Ų), which diverge substantially from even closely related analogs such as the 8-fluoro or 8-methoxy derivatives [2]. These differences are predicted to translate into distinct membrane permeability, metabolic stability, and target-binding profiles, rendering generic substitution by other pyrazolo[4,3-c]quinolines scientifically unjustified without direct comparative experimental data.

Head-to-Head Quantitative Differentiation of 901030-98-6 Against Closest Pyrazolo[4,3-c]quinoline Analogs


Computed Lipophilicity (XLogP3) Comparison: 901030-98-6 vs. 8-Fluoro and 8-Methoxy Analogs

The target compound exhibits a computed XLogP3 of 7.3, which is 0.7 log units higher than the 8-fluoro analog (XLogP3 = 6.6) and substantially above typical optimal ranges for oral drug-like molecules [1]. This increase in predicted lipophilicity is attributable to the 8-ethyl substituent replacing the more polar 8-fluoro or 8-methoxy groups.

Drug discovery Lipophilicity ADME prediction

Hydrogen Bond Acceptor (HBA) Count: Functional Group Impact on Molecular Recognition

901030-98-6 possesses 2 hydrogen bond acceptor sites (the two nitrogen atoms in the pyrazole-quinoline core), compared to 3 HBA in the 8-fluoro analog (additional fluorine atom) and 3–4 in the 8-methoxy analog [1] . The reduced HBA count in the target compound may decrease aqueous solubility and alter hydrogen-bond-mediated interactions with biological targets.

Medicinal chemistry Molecular recognition Drug design

Rotatable Bond Count: Conformational Flexibility and Entropic Binding Penalty

The target compound has 3 rotatable bonds (ethyl group plus two aryl rings), whereas the 8-fluoro analog has only 2 rotatable bonds (lack of ethyl) and the 8-methoxy analog has 4 [1] [2]. The intermediate flexibility of 901030-98-6 may offer a balance between conformational pre-organization and adaptability to binding sites.

Physical chemistry Conformational analysis Drug-likeness

Recommended Application Scenarios for 901030-98-6 Based on Quantitative Differentiation Evidence


Hydrophobic Kinase Pocket Probe Synthesis

The high XLogP3 (7.3) and low HBA count (2) of 901030-98-6 make it a privileged scaffold for designing inhibitors targeting deeply buried, hydrophobic ATP-binding pockets of kinases, where polar interactions are minimized . Researchers can use this core to build focused kinase inhibitor libraries via cross-coupling at the bromo and chloro positions.

Blood-Brain Barrier (BBB) Penetrant Development

With its favorable combination of high lipophilicity, low TPSA (30.7 Ų), and limited hydrogen bonding capacity, 901030-98-6 is well-suited as a starting point for CNS drug discovery programs, where BBB penetration is a prerequisite .

Structure-Activity Relationship (SAR) Negative Control

For lead optimization campaigns involving pyrazolo[4,3-c]quinolines, 901030-98-6 can serve as a fully aromatic control compound to evaluate the effect of 8-ethyl substitution versus 8-fluoro or 8-methoxy variants on target binding and cellular activity, enabling the dissection of lipophilic versus electronic contributions [1].

Quote Request

Request a Quote for 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.